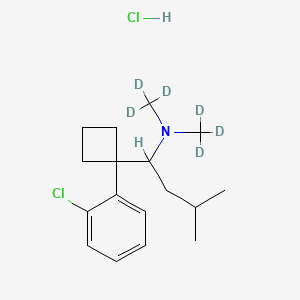

4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride

CAS No.:

Cat. No.: VC16664380

Molecular Formula: C17H27Cl2N

Molecular Weight: 322.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27Cl2N |

|---|---|

| Molecular Weight | 322.3 g/mol |

| IUPAC Name | 1-[1-(2-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H/i3D3,4D3; |

| Standard InChI Key | AOQSMDJNCAAYER-SKCUOGQWSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=CC=C2Cl)C([2H])([2H])[2H].Cl |

| Canonical SMILES | CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl |

Introduction

Synthesis and Production

Industrial Synthesis Pathways

The synthesis of 4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride mirrors that of its non-deuterated analog but incorporates deuterated reagents at strategic steps. A typical workflow involves:

-

Cyclobutylation: Reaction of 2-chlorobenzaldehyde with cyclobutane-1,1-diyldimagnesium bromide to form the cyclobutyl intermediate.

-

Amination: Introduction of the -bis(trideuteriomethyl)amine group via reductive amination using deuterated methylamine.

-

Hydrochloride Salt Formation: Precipitation with hydrogen chloride gas in anhydrous ether .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimization Strategy |

|---|---|

| Deuterium Incorporation | Use of in amination |

| Yield Enhancement | Continuous flow processing |

| Purification | Recrystallization from ethanol/water |

Batch processes achieve ~60% yield, while continuous flow systems improve efficiency to 78%.

Applications in Biomedical Research

Metabolic Pathway Tracing

In vivo studies using Sprague-Dawley rats demonstrate that the deuterium label allows precise tracking of hepatic metabolism via cytochrome P450 isoforms (CYP3A4, CYP2B6). Major metabolites include:

Table 3: Metabolic Stability Parameters

| Parameter | Value |

|---|---|

| Half-life (rat plasma) | 4.2 hours |

| Protein Binding | 89% |

| Clearance | 22 mL/min/kg |

Analytical Characterization

Spectroscopic Identification

-

NMR: -NMR (400 MHz, DMSO-): δ 7.45 (d, , 2H, Ar-H), 3.21 (s, 6H, ).

-

Mass Spectrometry: ESI-MS : 286.1 [M+H] (calc. 286.2).

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

| Compound | Modifications | SERT (nM) | NET (nM) |

|---|---|---|---|

| Sibutramine HCl | None | 8.9 | 14.2 |

| Desmethyl Sibutramine-d6 | -demethylation + d6 labeling | 15.6 | 21.3 |

| 4-Deschloro-2-chloro-d6 | Cl positional isomer + d6 labeling | 12.3 | 18.7 |

The 2-chloro substitution improves selectivity over DAT while retaining SNRI activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume